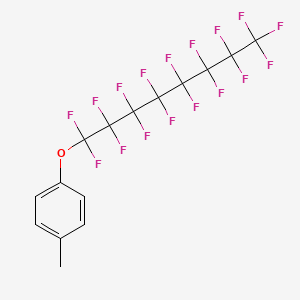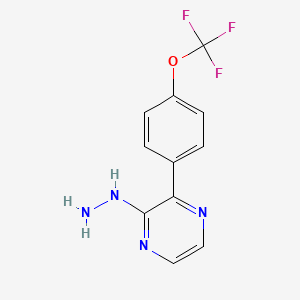
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is an organic compound that features a pyrazine ring substituted with a hydrazinyl group and a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with a suitable pyrazine derivative. One common method involves the use of 2-chloro-3-(4-(trifluoromethoxy)phenyl)pyrazine as a starting material, which undergoes nucleophilic substitution with hydrazine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones or amines .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar structural features but lacking the pyrazine ring.
2-Hydrazinyl-3-(trifluoromethyl)pyrazine: Similar to the target compound but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Hydrazinyl-3-(4-(trifluoromethoxy)phenyl)pyrazine is unique due to the presence of both the hydrazinyl group and the trifluoromethoxyphenyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C11H9F3N4O |
|---|---|
Peso molecular |
270.21 g/mol |
Nombre IUPAC |
[3-[4-(trifluoromethoxy)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)19-8-3-1-7(2-4-8)9-10(18-15)17-6-5-16-9/h1-6H,15H2,(H,17,18) |
Clave InChI |
YZXUQGNXUTTYGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=CN=C2NN)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


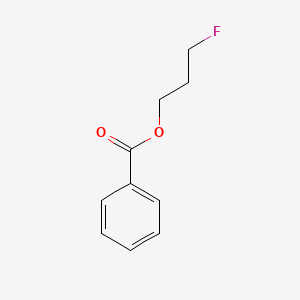

![b-D-Galactopyranoside, 2-[2-(2-azidoethoxy)ethoxy]ethyl,2,3,4,6-tetraacetate](/img/structure/B12083993.png)
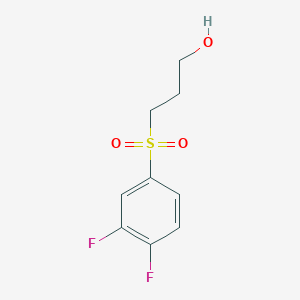



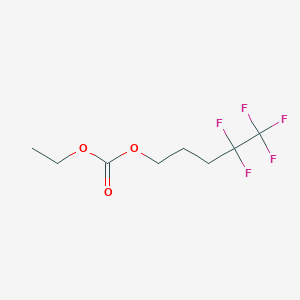

![4-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12084043.png)
![N-[(2,5-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12084049.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol](/img/structure/B12084061.png)
